3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone
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Overview
Description
3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone is an organic compound belonging to the family of difurans. This class of compounds is characterized by its unique cyclobutene ring structure fused with two furan rings, further substituted by four methyl groups. This compound is particularly known for its applications in materials science and organic electronics due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone typically involves a multi-step synthetic process starting from readily available precursors like methyl-substituted furans. These are subjected to cycloaddition reactions under controlled conditions to form the cyclobutene ring. Key reaction conditions include the use of strong acids or bases as catalysts and precise temperature control to ensure the selective formation of the desired product. Industrial Production Methods: On an industrial scale, the production of this compound would likely involve large-scale batch or continuous-flow reactors, optimized for high yield and purity. This would involve sophisticated control over reaction parameters and the use of high-purity reagents to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions, due to its reactive functional groups. Common Reagents and Conditions: Oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, under acidic or basic conditions. Reduction reactions could employ hydrogen gas over palladium catalysts or lithium aluminium hydride in an ether solution. Substitution reactions would often require halogenating agents or nucleophiles in aprotic solvents. Major Products Formed: Depending on the reaction conditions, the major products might include variously substituted difurans, or partially or fully reduced derivatives of the starting compound.
Scientific Research Applications
In Chemistry: This compound serves as a precursor to more complex molecules in organic synthesis and materials science. In Biology and Medicine: It is studied for its potential bioactive properties and interactions with biological macromolecules. In Industry: It finds use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), due to its favorable electronic properties.
Mechanism of Action
The molecular mechanism by which this compound exerts its effects largely involves its ability to participate in π-π stacking interactions and its electronic configuration, which makes it an efficient charge transporter. These properties are critical in its application in electronic devices, where it facilitates the flow of electrons through organic semiconductor materials.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include various substituted difurans and cyclobuta[1,2-c:3,4-c']difuran derivatives. Uniqueness: What sets 3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone apart is its distinct combination of steric hindrance and electronic properties due to the specific placement of its methyl groups and the rigid cyclobutene framework. This makes it particularly efficient in applications requiring stable, high-mobility organic semiconductors.
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Properties
CAS No. |
64198-16-9 |
---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
1,2,6,7-tetramethyl-4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone |
InChI |
InChI=1S/C12H12O6/c1-9-5(13)17-6(14)10(9,2)12(4)8(16)18-7(15)11(9,12)3/h1-4H3 |
InChI Key |
GTDPSWPPOUPBNX-UHFFFAOYSA-N |
SMILES |
CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
Canonical SMILES |
CC12C(=O)OC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
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